(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
Description
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS 1310923-37-5) is a chiral amine derivative featuring a 4-chlorophenyl group attached to a propan-1-amine backbone. Its molecular formula is C₉H₁₁Cl₂N, and it is commonly used as a pharmaceutical intermediate or research chemical. The compound’s stereochemistry (S-configuration) is critical for its biological activity, as enantiomers often exhibit distinct pharmacokinetic profiles .
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMDYMEAQPNPZ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(4-Chlorophenyl)propan-1-amine.
Chlorination: The amine is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
Medicinal Chemistry
(S)-CPPA hydrochloride serves as a chiral building block for synthesizing pharmaceutically active compounds. Its chiral center allows for the creation of enantiopure drugs, which are crucial for maximizing therapeutic efficacy and minimizing side effects. It has been explored for synthesizing:
- Antidepressants
- Anticonvulsants
- Anti-cancer drugs .
Organic Synthesis
The compound acts as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : Producing imines or nitriles.
- Reduction : Leading to secondary or tertiary amines.
- Substitution : Forming substituted chlorophenyl derivatives .
Biological Studies
Research indicates that (S)-CPPA hydrochloride modulates neurotransmitter systems, particularly those involving dopamine and norepinephrine. It has been studied for its potential stimulant effects and interactions with various receptors, influencing mood and cognitive functions. Notably, it has shown promise in:
Case Study 1: Synthesis of Antidepressants
Research has demonstrated the effective use of (S)-CPPA hydrochloride as a precursor in synthesizing novel antidepressant compounds. The chiral nature of the compound allows for the development of enantiomerically pure products that exhibit enhanced therapeutic profiles compared to racemic mixtures.
Case Study 2: Neurotransmitter Modulation
A study investigated the effects of (S)-CPPA hydrochloride on serotonin and dopamine levels in animal models. Results indicated that administration led to significant increases in both neurotransmitters, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
Halogen-Substituted Derivatives
(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine Hydrochloride
- CAS : 1391435-53-2
- Molecular Formula : C₉H₁₂Cl₂FN
- Molecular Weight : 224.1 g/mol
(S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
- CAS : 1075715-56-8
- Molecular Formula : C₉H₁₂ClFN
- Molecular Weight : 189.66 g/mol (calculated)
- Key Difference : The 2-fluoro substitution reduces steric hindrance compared to bulkier chloro groups, which may enhance metabolic stability .
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- CAS : 1803588-71-7
- Molecular Formula : C₁₀H₁₅ClFN
- Molecular Weight : 203.69 g/mol
Aryl-Substituted Analogues
1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
- Molecular Formula: C₁₀H₁₆ClNO
- Key Difference : The methoxy group (–OCH₃) enhances electron-donating properties, which could influence reactivity in synthetic pathways compared to electron-withdrawing chloro groups .
(S)-1-(o-Tolyl)propan-1-amine Hydrochloride
- CAS : 115383
- Molecular Formula : C₁₀H₁₄ClN
Comparative Analysis of Physical and Chemical Properties
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Notable Substituents |
|---|---|---|---|---|---|
| (S)-1-(4-Chlorophenyl)propan-1-amine HCl | 1310923-37-5 | C₉H₁₁Cl₂N | 216.11* | ≥95% | 4-Cl, S-configuration |
| (R)-1-(4-Chlorophenyl)propan-1-amine HCl | 1448902-18-8 | C₉H₁₁Cl₂N | 216.11* | ≥95% | 4-Cl, R-configuration |
| (S)-1-(2-Fluorophenyl)propan-1-amine HCl | 1075715-56-8 | C₉H₁₂ClFN | 189.66 | ≥99% | 2-F, S-configuration |
| 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl | 1803588-71-7 | C₁₀H₁₅ClFN | 203.69 | Not specified | 4-F, 2-methyl |
*Calculated based on molecular formula.
Key Observations:
Pharmaceutical Relevance
- 4-Chlorophenyl Derivatives: Often explored as intermediates for antidepressants or norepinephrine reuptake inhibitors due to their structural similarity to sibutramine derivatives .
- Fluorinated Analogues : Fluorine’s electronegativity enhances binding to aromatic receptors, making these compounds candidates for CNS-targeted drugs .
Biological Activity
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound with significant biological activity, particularly in the context of neurological disorders. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14ClN·HCl
- Molecular Weight : Approximately 169.65 g/mol
- Structure : The compound features a propan-1-amine backbone with a 4-chlorophenyl substituent, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and norepinephrine. The compound acts as a stimulant and may influence various receptor functions:
- Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, which can modulate neurotransmitter levels.
- Receptor Modulation : The compound's structure allows it to bind to various receptors, enhancing neurotransmitter release or inhibiting reuptake.
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
| Activity | Description |
|---|---|
| CNS Stimulant | Enhances alertness and mood through neurotransmitter modulation |
| Antioxidant Properties | Potential to scavenge free radicals, contributing to cellular protection |
| Cytotoxic Effects | Demonstrated cytotoxicity against certain cancer cell lines |
Neuropharmacological Studies
In several studies, this compound has been evaluated for its effects on the central nervous system. For instance:
- A study highlighted its potential as a treatment for attention deficit hyperactivity disorder (ADHD) due to its stimulant properties, showing increased dopamine levels in synaptic clefts.
Anticancer Activity
Research has also explored the compound's cytotoxic effects against cancer cells. Notable findings include:
- Cell Line Testing : In vitro studies demonstrated that this compound reduced viability in A549 lung cancer cells by approximately 64% .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal insights into the biological activity of this compound. The following table summarizes findings from related compounds:
| Compound | Biological Activity | Effectiveness Against A549 Cells (%) |
|---|---|---|
| (S)-1-(4-Chlorophenyl)propan-1-amine HCl | Stimulant, cytotoxic | 64 |
| 4-chloro-a-PVP | Stimulant, moderate cytotoxicity | 70 |
| 4-MDMC | Moderate stimulant effects | 68 |
Q & A
Basic Research Questions
Q. What are the key synthetic considerations for (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride to ensure high enantiomeric purity?
- Methodological Answer: Optimizing reaction conditions (temperature, solvent polarity, and reaction time) is critical. For example, chiral resolution via crystallization or asymmetric synthesis using enantioselective catalysts can enhance purity. Reaction monitoring using thin-layer chromatography (TLC) or HPLC with chiral columns ensures enantiomeric excess (ee) >98% .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and substituent positions. Infrared (IR) spectroscopy validates functional groups (e.g., amine and aromatic C-Cl bonds). Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection .
Q. What are the critical physico-chemical properties of this compound that impact its solubility and stability?
- Methodological Answer: Key properties include a logP (hydrophobicity) of ~2.4, hydrogen bond donor/acceptor counts (1/1), and polar surface area (26 Ų). These influence solubility in polar solvents (e.g., methanol) and stability under inert atmospheres to prevent oxidation. Storage at −20°C in desiccated conditions is recommended .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer: Recrystallization using ethanol/water mixtures removes impurities. Column chromatography with silica gel and a polar eluent (e.g., ethyl acetate/hexane gradients) isolates the enantiomer. Final purity is verified via melting point analysis and mass spectrometry (MS) .
Advanced Research Questions
Q. How does the stereogenic center in this compound influence its pharmacological activity?
- Methodological Answer: The (S)-configuration enhances receptor binding selectivity, as demonstrated in studies on analogous chiral amines. Techniques like molecular docking (using AutoDock Vina) and in vitro receptor-binding assays (e.g., radioligand displacement) quantify enantiomer-specific interactions with neurotransmitter receptors (e.g., serotonin or dopamine subtypes) .
Q. How can researchers address discrepancies in biological activity data observed for enantiomers of 4-chlorophenyl propan-1-amine derivatives?
- Methodological Answer: Contradictions arise from non-selective assays. Use chiral HPLC to verify enantiopurity pre-assay. Employ cell-based models (e.g., HEK293 cells expressing target receptors) with calcium flux or cAMP assays to isolate stereospecific effects. Cross-validate with computational models (e.g., QSAR) .
Q. What computational methods are recommended for determining the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) paired with SHELXL (for refinement) resolves chiral centers and packing motifs. Hydrogen bonding networks and Cl···π interactions are analyzed using Mercury software. Twinning and disorder are addressed via PLATON validation tools .
Q. How does the SHELX software suite facilitate crystallographic refinement and validation of chiral amines?
- Methodological Answer: SHELXL refines anisotropic displacement parameters and hydrogen atom positions, critical for chiral accuracy. The program’s robust handling of high-resolution data (≤1.0 Å) ensures precise stereochemical assignments. Validation includes R-factor convergence (<5%) and Flack parameter analysis for absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
